![molecular formula C12H21NO4 B3007912 2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid CAS No. 2126144-57-6](/img/structure/B3007912.png)
2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
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Overview
Description
The compound “2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid” is a type of pyrrolidine carboxylic acid . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Quantum Chemical Investigations
The compound's molecular properties have been explored using quantum chemical calculations. This includes studying electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).
Synthesis of Novel Derivatives
New derivatives of 2-(pyrrolidine-3-yl)acetic acid have been synthesized, serving as cyclic γ-aminobutyric acid analogues. These derivatives show potential in the field of medicinal chemistry (Petz et al., 2019).
Application in Organocatalysis
β-Homoproline derivatives, including 2-hydroxy-2-(pyrrolidin-2-yl)acetic acids, have been synthesized and used as organocatalysts in asymmetric aldol reactions. Their performance indicates significant potential in catalysis and synthetic organic chemistry (Hiraga et al., 2011).
Luminescent Properties
The luminescent properties of substituted pyrrolidine compounds have been studied, highlighting their potential use in metal sensing and as laser dyes. These studies contribute to the development of new materials for optical applications (Grummt et al., 2007).
Sphingosine-1-Phosphate Receptor Agonism
2-Aryl(pyrrolidin-4-yl)acetic acids, structurally related to the compound , have been synthesized and evaluated as potent agonists of sphingosine-1-phosphate (S1P) receptors. This research contributes to the development of new therapeutic agents (Yan et al., 2006).
Synthesis of Structurally Related Compounds
The synthesis of related compounds, such as 4-oxo-2-butenoic acids, has been investigated. These studies contribute to a better understanding of synthetic routes and the development of new chemical entities (Uguen et al., 2021).
Future Directions
properties
IUPAC Name |
2-[(3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)5-10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQYTCHWMLLLA-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
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